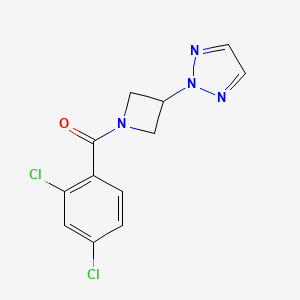

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazole is a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . It’s known for its broad range of chemical and biological properties, and it’s used as a building block in the development of various drugs . Azetidine is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms. It’s used in the synthesis of various pharmaceuticals.

Synthesis Analysis

Azirine-triazole hybrids, which are similar to the compound you’re asking about, can be synthesized by reacting 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole involves two nitrogen atoms and three carbon atoms in a five-membered ring . The structure of azetidine involves one nitrogen atom and three carbon atoms in a four-membered ring.Chemical Reactions Analysis

The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 1,2,3-triazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

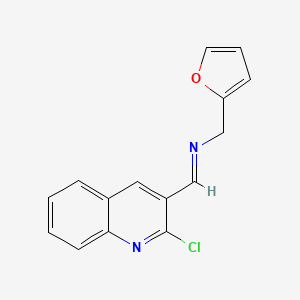

Microwave-Assisted Synthesis and Pharmacological Evaluation

The compound and related derivatives have been synthesized using microwave-assisted methods, showing efficiency in producing nitrogen and sulfur-containing heterocyclic compounds. These compounds, including azetidinones and thiazolidinones, have been evaluated for antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (K. Mistry & K. R. Desai, 2006).

Characterization and DFT Studies of Triazole Derivatives

Research has been conducted on synthesizing and characterizing new 1,2,4-triazole and triazolidin derivatives. The structural elucidation via crystallography and density functional theory (DFT) studies provided insights into the molecular properties and potential applications of these compounds in materials science and pharmacology (Hamza M. Abosadiya et al., 2018).

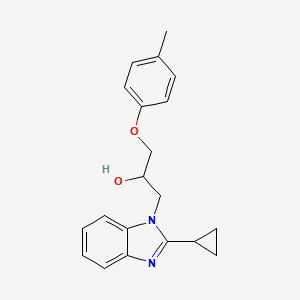

Catalytic Applications in Organic Synthesis

The use of triazolylmethanol-Cu(I) structures, closely related to the compound , as catalysts for the Huisgen 1,3-dipolar cycloaddition demonstrates the potential of these derivatives in facilitating organic synthesis reactions, including cycloadditions under mild conditions, highlighting their importance in synthetic organic chemistry (Salih Ozcubukcu et al., 2009).

Antioxidant Properties

Studies on diphenylmethane derivatives, including those with bromophenols, have revealed significant antioxidant properties. These compounds have been evaluated against various oxidative stress markers, showing their potential in developing new antioxidant agents (H. T. Balaydın et al., 2010).

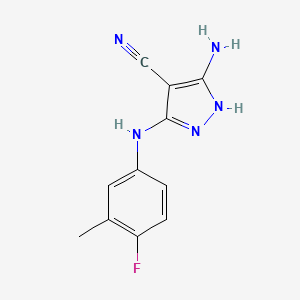

Antimicrobial and Anticancer Activities

Novel pyrazole derivatives containing triazole moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown promising results, outperforming standard drugs in certain cases, indicating their potential as therapeutic agents (H. Hafez et al., 2016).

Mechanism of Action

The mechanism of action of triazole and azetidine derivatives can vary widely depending on the specific compound and its biological target. Some triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

(2,4-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFAKBUFZWJLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2699653.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)

![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)

![N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2699663.png)

![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2699667.png)

![N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2699668.png)

![2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2699675.png)

![N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699676.png)